molecular formula C17H18ClNO4S B345323 1-[(4-Chloro-2,5-dimethoxyphenyl)sulfonyl]-1,2,3,4-tetrahydroquinoline CAS No. 701217-17-6

1-[(4-Chloro-2,5-dimethoxyphenyl)sulfonyl]-1,2,3,4-tetrahydroquinoline

Cat. No.: B345323
CAS No.: 701217-17-6
M. Wt: 367.8g/mol
InChI Key: KKXNACVEUDUARZ-UHFFFAOYSA-N
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Description

1-[(4-Chloro-2,5-dimethoxyphenyl)sulfonyl]-1,2,3,4-tetrahydroquinoline is a complex organic compound that features a sulfonyl group attached to a tetrahydroquinoline ring system

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[(4-Chloro-2,5-dimethoxyphenyl)sulfonyl]-1,2,3,4-tetrahydroquinoline typically involves the following steps:

    Starting Materials: The synthesis begins with 4-chloro-2,5-dimethoxybenzenesulfonyl chloride and 1,2,3,4-tetrahydroquinoline.

    Reaction Conditions: The reaction is carried out in the presence of a base, such as triethylamine, in an organic solvent like dichloromethane. The mixture is stirred at room temperature for several hours to ensure complete reaction.

    Purification: The product is then purified using techniques such as column chromatography to obtain the desired compound in high purity.

Industrial Production Methods: In an industrial setting, the synthesis of this compound can be scaled up by optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and minimize costs. Continuous flow reactors may be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions: 1-[(4-Chloro-2,5-dimethoxyphenyl)sulfonyl]-1,2,3,4-tetrahydroquinoline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to introduce additional functional groups.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride to modify the sulfonyl group.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products:

    Oxidation: Formation of sulfone derivatives.

    Reduction: Formation of sulfoxide derivatives.

    Substitution: Formation of various substituted tetrahydroquinoline derivatives.

Scientific Research Applications

1-[(4-Chloro-2,5-dimethoxyphenyl)sulfonyl]-1,2,3,4-tetrahydroquinoline has several scientific research applications:

    Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.

    Materials Science: It is used in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).

    Biological Studies: The compound is studied for its interactions with biological macromolecules, providing insights into its mechanism of action and potential therapeutic uses.

Mechanism of Action

The mechanism by which 1-[(4-Chloro-2,5-dimethoxyphenyl)sulfonyl]-1,2,3,4-tetrahydroquinoline exerts its effects involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins, potentially inhibiting their function. The compound may also interfere with cellular signaling pathways, leading to its observed biological effects.

Comparison with Similar Compounds

  • 1-[(4-Bromo-2,5-dimethoxyphenyl)sulfonyl]-1,2,3,4-tetrahydroquinoline
  • 1-[(4-Methyl-2,5-dimethoxyphenyl)sulfonyl]-1,2,3,4-tetrahydroquinoline

Uniqueness: 1-[(4-Chloro-2,5-dimethoxyphenyl)sulfonyl]-1,2,3,4-tetrahydroquinoline is unique due to the presence of the chloro group, which can significantly influence its reactivity and interactions with biological targets. This makes it a valuable compound for studying structure-activity relationships and developing new therapeutic agents.

Properties

IUPAC Name

1-(4-chloro-2,5-dimethoxyphenyl)sulfonyl-3,4-dihydro-2H-quinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18ClNO4S/c1-22-15-11-17(16(23-2)10-13(15)18)24(20,21)19-9-5-7-12-6-3-4-8-14(12)19/h3-4,6,8,10-11H,5,7,9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKXNACVEUDUARZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1Cl)OC)S(=O)(=O)N2CCCC3=CC=CC=C32
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18ClNO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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